molecular formula C15H20BrN3O3S B8532056 tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate

tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate

Cat. No.: B8532056
M. Wt: 402.3 g/mol
InChI Key: ZFGZSOIICOAEPM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate: is a complex organic compound that belongs to the class of aryl halides This compound is characterized by the presence of a bromothiophene moiety, a tetrahydropyrimidinylidene core, and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate involves multiple steps, typically starting with the preparation of the bromothiophene derivative. The synthetic route generally includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 4-bromothiophene.

    Formation of Tetrahydropyrimidinylidene Core: The bromothiophene derivative is then reacted with appropriate reagents to form the tetrahydropyrimidinylidene core.

    Introduction of tert-Butyl Carbamate Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydropyrimidinylidene core.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety and the tetrahydropyrimidinylidene core play crucial roles in binding to these targets, leading to modulation of their activity. The tert-butyl carbamate group may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate
  • N-(tert-Butyl)-4’-(6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1’-biphenyl]-2-sulfonamide

These compounds share structural similarities, such as the presence of tert-butyl groups and heterocyclic cores, but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C15H20BrN3O3S

Molecular Weight

402.3 g/mol

IUPAC Name

tert-butyl N-[(4S)-4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxo-5H-pyrimidin-2-yl]carbamate

InChI

InChI=1S/C15H20BrN3O3S/c1-14(2,3)22-13(21)17-12-18-15(4,7-11(20)19(12)5)10-6-9(16)8-23-10/h6,8H,7H2,1-5H3,(H,17,18,21)/t15-/m0/s1

InChI Key

ZFGZSOIICOAEPM-HNNXBMFYSA-N

Isomeric SMILES

C[C@]1(CC(=O)N(C(=N1)NC(=O)OC(C)(C)C)C)C2=CC(=CS2)Br

Canonical SMILES

CC1(CC(=O)N(C(=N1)NC(=O)OC(C)(C)C)C)C2=CC(=CS2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.